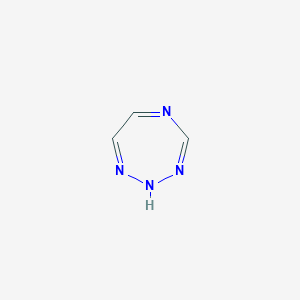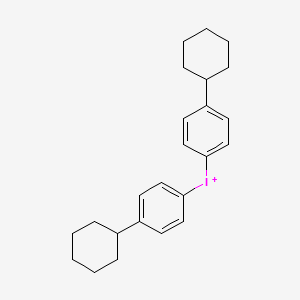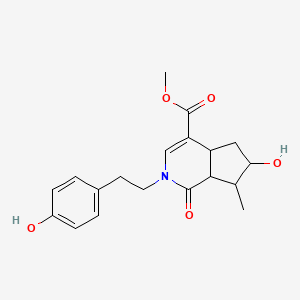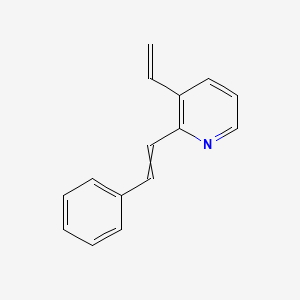![molecular formula C13H20N4S2 B14362574 4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) CAS No. 91631-43-5](/img/structure/B14362574.png)
4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is a complex organic compound characterized by its unique structure, which includes imidazole rings and sulfur linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-1H-imidazole with a propane-1,3-diyl bis(sulfanediylmethylene) precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazole rings.
Applications De Recherche Scientifique
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(6-methyl-1H-imidazole)
- 4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-ethyl-1H-imidazole)
Uniqueness
4,4’-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole) is unique due to its specific substitution pattern on the imidazole rings and the presence of sulfur linkages
Propriétés
| 91631-43-5 | |
Formule moléculaire |
C13H20N4S2 |
Poids moléculaire |
296.5 g/mol |
Nom IUPAC |
5-methyl-4-[3-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]propylsulfanylmethyl]-1H-imidazole |
InChI |
InChI=1S/C13H20N4S2/c1-10-12(16-8-14-10)6-18-4-3-5-19-7-13-11(2)15-9-17-13/h8-9H,3-7H2,1-2H3,(H,14,16)(H,15,17) |
Clé InChI |
UNEGPPSRAZOWDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CN1)CSCCCSCC2=C(NC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-Chloro-4-methoxyphenyl)-N-methyl-3-[(prop-2-en-1-yl)oxy]benzamide](/img/structure/B14362528.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)






![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B14362591.png)
